2-(5-Cyano-2-fluorophenyl)phenol
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Overview
Description
2-(5-Cyano-2-fluorophenyl)phenol is an aromatic compound that features both a cyano group and a fluorine atom on a phenyl ring, which is connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyano-2-fluorophenyl)phenol can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyano-2-fluorophenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base and a polar aprotic solvent.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(5-Cyano-2-fluorophenyl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(5-Cyano-2-fluorophenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The cyano and fluorine groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(5-Cyano-2-chlorophenyl)phenol: Similar structure but with a chlorine atom instead of fluorine.
2-(5-Cyano-2-bromophenyl)phenol: Similar structure but with a bromine atom instead of fluorine.
2-(5-Cyano-2-iodophenyl)phenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
2-(5-Cyano-2-fluorophenyl)phenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for various applications .
Properties
IUPAC Name |
4-fluoro-3-(2-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-6-5-9(8-15)7-11(12)10-3-1-2-4-13(10)16/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMMFYBESDUBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C#N)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683473 |
Source
|
Record name | 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-71-4 |
Source
|
Record name | 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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